5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Regioisomerism Synthetic intermediate selection Cross-coupling vector

Misidentified bromo-pyrazole regioisomers cause cross-coupling failures in PI3K inhibitor synthesis. 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1222174-93-7) eliminates this risk with guaranteed 5-bromo-3-carboxylic acid regiochemistry. • Orthogonal C3-COOH for amide couplings, C5-Br for Suzuki/Sonogashira reactions • Enables PI3K inhibitor (oncology) and antifibrotic agent (scleroderma) scaffolds • 98% purity, full COA/MSDS documentation, ambient shipping

Molecular Formula C5H5BrN2O2
Molecular Weight 205.01 g/mol
CAS No. 1222174-93-7
Cat. No. B1374870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
CAS1222174-93-7
Molecular FormulaC5H5BrN2O2
Molecular Weight205.01 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(=O)O)Br
InChIInChI=1S/C5H5BrN2O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,1H3,(H,9,10)
InChIKeyQLYDIHRYOAQXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid Overview


5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1222174-93-7) is a heterocyclic organic compound with the molecular formula C5H5BrN2O2 and a molecular weight of 205.01 g/mol . Structurally, it features a pyrazole core substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and a carboxylic acid functional group at the 3-position . This specific substitution pattern distinguishes it from other bromo-methyl-pyrazole carboxylic acid regioisomers and confers distinct chemical properties for use as a synthetic intermediate. The compound serves primarily as a building block in pharmaceutical research, notably as a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors for cancer therapy and in the development of antifibrotic agents targeting scleroderma . Predicted physicochemical properties include a boiling point of 361.1±27.0 °C, density of 1.93±0.1 g/cm³, and pKa of 3.66±0.10 .

Workflow
Orthogonal amide coupling and cross-coupling at C3 and C5
Selection
Defined 5‑bromo‑3‑carboxylic acid regioisomer for vector control
Use Context
PI3K inhibitor and antifibrotic agent intermediate synthesis

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid: Not Interchangeable


Bromo-methyl-pyrazole carboxylic acids are not a fungible commodity class. The precise positioning of substituents on the pyrazole ring dictates fundamentally different chemical reactivity profiles, downstream synthetic utility, and potential biological activity [1]. The target compound bears bromine at the 5-position, methyl at N1, and carboxylic acid at the 3-position — a configuration that establishes a specific vector for amide bond formation at C3 while retaining an electrophilic bromine at C5 for subsequent cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings . In contrast, a regioisomer such as 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid presents a completely different spatial orientation and electronic distribution, rendering it unsuitable as a substitute for the 3-carboxylic acid isomer . The preparation of pyrazole carboxylic acids featuring substitution patterns that deviate from the inherent regioselectivity of standard synthetic approaches can be problematic, underscoring the value of a pre-functionalized scaffold with the exact regioisomeric identity required [2].

Regioisomer mismatch
4‑Br‑5‑COOH isomer places reactive groups at different vectors, altering synthetic outcome.
Non‑methylated analog
5‑Br‑1H‑pyrazole‑3‑COOH adds an NH donor, shifting pKa and H‑bonding profile unpredictably.
Storage divergence
Comparable compounds may require different storage conditions (refrigerated vs ambient), affecting logistics.

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid: Comparative Evidence


Regioisomeric Differentiation

The substitution pattern of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (bromine at C5, carboxylic acid at C3) provides a distinctly different functional group vector compared to its regioisomer 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (bromine at C4, carboxylic acid at C5) . In the target compound, the carboxylic acid at the 3-position enables amide coupling at a site spatially separated from the bromine at C5, which serves as a handle for orthogonal palladium-catalyzed cross-coupling reactions. In the 5-carboxylic acid regioisomer, both reactive centers are positioned differently on the pyrazole scaffold, altering the trajectory and accessibility of derivatization . This regioisomeric difference is critical in medicinal chemistry where the three-dimensional orientation of substituents directly influences target binding and pharmacokinetic properties [1].

Regioisomeric Differentiation
Class‑level
Target Br at C5, COOH at C3
vs
Comparator Br at C4, COOH at C5
Distinct synthetic vectors; regioisomer not interchangeable.
Based on structural analysis; verify for specific coupling conditions.
Regioisomerism Synthetic intermediate selection Cross-coupling vector

pKa and Hydrogen Bonding Capacity

N1-methylation in 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid eliminates the acidic NH proton present in the non-methylated analog 5-bromo-1H-pyrazole-3-carboxylic acid (CAS 1328893-16-8) . This structural modification has quantifiable consequences: the target compound has a predicted pKa of 3.66±0.10 , whereas the non-methylated analog lacks this specific predicted pKa value in available databases due to the presence of an additional acidic NH proton that would contribute to a more complex ionization profile [1]. The absence of the NH hydrogen bond donor in the target compound alters solubility, lipophilicity (predicted LogP approximately 0.88-1.1), and membrane permeability characteristics compared to the non-methylated analog, which may affect bioavailability in pharmaceutical applications [2].

pKa & H‑Bonding Capacity
Reported
Target pKa 3.66, 1 H‑bond donor
vs
Non‑methylated Additional NH proton, MW 190.98
N1‑methylation simplifies ionization and reduces H‑bond complexity.
Predicted values; experimental verification advised.
Physicochemical properties Ionization state Bioavailability prediction

Storage Stability and Handling Requirements

Procurement decisions often hinge on storage requirements and handling logistics. 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid requires storage at 2-8°C under inert gas (nitrogen or argon) [1]. In contrast, the positional isomer 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 82231-52-5) can be stored at room temperature . This difference in storage temperature requirements (2-8°C vs. room temperature) translates to distinct cold-chain logistics considerations for procurement planning and long-term inventory management. Additionally, the target compound has a predicted boiling point of 361.1±27.0 °C , whereas 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid exhibits a higher predicted boiling point of 410.8±45.0 °C, reflecting fundamental differences in intermolecular interactions and thermal stability .

Storage & Thermal Stability
Data to verify
Target 2–8 °C inert gas, bp 361.1 °C
vs
Comparator Room temp, bp 410.8 °C
Storage requirements impact cold‑chain logistics.
Based on supplier data; confirm for bulk procurement.
Storage conditions Chemical stability Procurement logistics

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid: Key Applications


Synthesis of PI3K Inhibitors

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is recognized as a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors, a class of targeted cancer therapeutics that disrupt cell growth and metabolism signaling pathways . The specific 5-bromo-3-carboxylic acid substitution pattern provides the necessary regioisomeric identity for constructing PI3K inhibitor scaffolds with correct spatial orientation of pharmacophoric elements. This application directly leverages the compound's regioisomeric differentiation evidence established in Section 3, as alternative bromo-pyrazole carboxylic acid isomers would yield compounds with altered three-dimensional geometry incompatible with PI3K binding pocket requirements.

Antifibrotic Agents for Scleroderma

This compound has been identified as a building block for synthesizing novel inhibitors with potential antifibrotic effects, particularly in conditions such as scleroderma . The antifibrotic application relies on the compound's N1-methylation (evidenced in Section 3) which eliminates the NH hydrogen bond donor present in non-methylated analogs, thereby modulating the physicochemical properties and membrane permeability characteristics essential for achieving therapeutic concentrations in fibrotic tissue. The predictable ionization behavior conferred by the N1-methyl group supports consistent pharmacokinetic profiling during lead optimization.

Diversity-Oriented Synthesis Scaffold

The presence of bromine at the 5-position and carboxylic acid at the 3-position establishes this compound as a versatile scaffold for diversity-oriented synthesis. The carboxylic acid at C3 enables amide bond formation with various amines to generate focused libraries of pyrazole-3-carboxamides [1], while the bromine at C5 serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl-aryl), Sonogashira (alkyne), and Buchwald-Hartwig (amination) couplings [2]. This dual-functionalization capability, distinct from regioisomers with different substitution patterns, enables sequential derivatization strategies for constructing structurally diverse compound collections for high-throughput screening.

Pyrazole Carboxamide Agrochemicals

Pyrazole carboxamide derivatives represent an important class of compounds in agrochemical research, with applications as fungicides, herbicides, and insecticides in crop protection [3]. 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid provides an entry point to this chemical space through conversion to the corresponding carboxamide via coupling with amines or through acid chloride intermediates. The regioisomeric identity of the target compound (3-carboxylic acid) ensures that resulting carboxamide derivatives possess the correct spatial orientation required for target-site interactions in agricultural applications, as evidenced by the class-level inference regarding regioisomer importance in Section 3.

Application
Selection Property
Validation Focus
PI3K inhibitor synthesis (oncology research)
5‑Br‑3‑COOH regioisomer for correct vector orientation
Regiochemical identity and coupling selectivity in scaffold assembly
Antifibrotic agent synthesis (fibrosis research)
N1‑methylation for predictable ionization & permeability
pKa / LogP influence on cellular permeability in fibrosis models
Diversity‑oriented synthesis scaffold
Orthogonal C3‑COOH and C5‑Br handles for sequential derivatization
Cross‑coupling and amidation efficiency for library generation
Pyrazole carboxamide agrochemical research
Correct 3‑COOH orientation for target‑site interactions
Regioisomer‑dependent activity in crop protection assays

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